2-Amino-N,N-diethylbenzenesulfonamide
CAS No.: 57947-01-0
Cat. No.: VC2240757
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57947-01-0 |
---|---|
Molecular Formula | C10H16N2O2S |
Molecular Weight | 228.31 g/mol |
IUPAC Name | 2-amino-N,N-diethylbenzenesulfonamide |
Standard InChI | InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
Standard InChI Key | FWNGNMWNTIIKRE-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1N |
Chemical Properties and Structure
2-Amino-N,N-diethylbenzenesulfonamide is identified by the CAS number 57947-01-0 and has the molecular formula C10H16N2O2S . The molecular structure consists of a benzene ring with a sulfonamide group (SO2NR2) where R represents ethyl groups, and an amino group (NH2) at the ortho (2) position. The molecular weight of this compound is precisely 228.31 g/mol .
This compound belongs to the class of sulfonamides, which are characterized by the presence of the -SO2NH- functional group. Sulfonamides are generally known for their versatility in medicinal chemistry and have been extensively used in the development of various pharmaceuticals.
Unlike its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE (CAS 1709-39-3), which has the amino group at the para (4) position, 2-Amino-N,N-diethylbenzenesulfonamide has distinct physicochemical properties and potentially different biological activities due to the positional difference of the amino group . When comparing the two isomers, the ortho-positioned amino group in 2-Amino-N,N-diethylbenzenesulfonamide creates a different electronic and steric environment that can significantly influence its reactivity and interactions with biological systems.
While specific physical property data for 2-Amino-N,N-diethylbenzenesulfonamide is limited in the search results, we can infer some properties by comparison with similar compounds. Standard laboratory conditions typically recommend storage at controlled temperatures, likely between 2-8°C, similar to other sulfonamide compounds.
Research Context and Related Compounds
While specific research on 2-Amino-N,N-diethylbenzenesulfonamide is limited in the provided search results, studies on structurally related sulfonamides provide context for understanding its potential properties and applications.
Research on novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, which share the benzenesulfonamide core structure, has demonstrated significant anticancer properties . While these compounds have additional structural elements beyond the basic sulfonamide framework, this research highlights the potential biological activity of benzenesulfonamide derivatives.
In comparison to its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE, the 2-amino position creates a different electronic distribution and potential for intramolecular interactions. These differences could significantly influence binding to biological targets and subsequent biological activities.
The following table summarizes the key differences between 2-Amino-N,N-diethylbenzenesulfonamide and its 4-amino isomer:
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